(5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate

Descripción

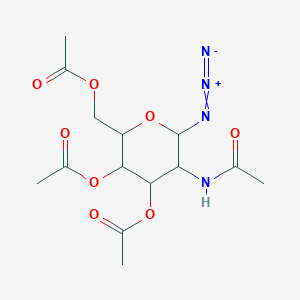

(5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate is a synthetic acetylated glucosamine derivative characterized by a 6-azido substituent. This compound belongs to the class of 2-acetamido-2-deoxy-β-D-glucopyranosides, where the hydroxyl groups at positions 3, 4, and 6 are acetylated, and the 6-position is functionalized with an azide group. The azido group confers unique reactivity, enabling applications in click chemistry for bioconjugation or as a precursor in glycosylation reactions .

The molecule’s structure includes:

- Acetamido group at position 2 (providing stability and hydrogen-bonding capacity).

- Acetyloxy groups at positions 3 and 4 (enhancing lipophilicity and resistance to enzymatic hydrolysis).

- Azido group at position 6 (critical for bioorthogonal reactions).

Propiedades

IUPAC Name |

(5-acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O8/c1-6(19)16-11-13(25-9(4)22)12(24-8(3)21)10(5-23-7(2)20)26-14(11)17-18-15/h10-14H,5H2,1-4H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCFMPMNMQZHSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate is a complex organic molecule with significant potential in various scientific fields, particularly in drug discovery and materials science. Its unique structural features, including an azide group and acetylated amine functionalities, suggest diverse biological activities that merit detailed exploration.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₀N₄O₈

- Molecular Weight : 372.33 g/mol

- IUPAC Name : [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-azidooxan-2-yl]methyl acetate

The compound's structure includes:

- An azide functional group which is known for its reactivity in click chemistry.

- Acetamido groups that enhance solubility and biological interaction.

Biological Activities

Research indicates that compounds containing azide and acetamido functionalities often exhibit antimicrobial and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that derivatives of azides can interact with biological macromolecules, potentially leading to therapeutic applications. The azide group can facilitate the formation of covalent bonds with proteins or nucleic acids, enhancing the compound's efficacy against microbial targets.

Anticancer Properties

Research on similar compounds suggests that this compound may inhibit cell proliferation or induce apoptosis in cancer cells. The mechanism of action is likely linked to its ability to interfere with cellular pathways critical for tumor growth.

Interaction Studies

Interaction studies are essential to understanding how this compound interacts with biological targets. Techniques such as:

- Surface Plasmon Resonance (SPR)

- Fluorescence Resonance Energy Transfer (FRET)

are commonly employed to analyze binding affinities and interaction kinetics.

Comparative Analysis with Similar Compounds

The following table highlights some compounds structurally or functionally similar to this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methyl-6-phenyletinylpyridine | Contains a phenylethynyl moiety | Antagonist activity | Investigational drug status |

| Azidothymidine | Contains an azide and nucleoside structure | Antiviral activity | Used in HIV treatment |

| Acetaminophen | Acetamido group present | Analgesic properties | Widely used pain reliever |

This comparison illustrates the diverse biological activities associated with similar structural features while emphasizing the unique potential of this compound in pharmaceutical development.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that azide-containing compounds exhibited significant antibacterial activity against Gram-positive bacteria.

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that compounds with similar structures could effectively induce apoptosis through caspase activation pathways.

- Bioconjugation Applications : The azide functionality has been utilized in click chemistry to create bioconjugates for imaging applications in cancer research.

Aplicaciones Científicas De Investigación

Biochemical Research

1.1 Glycosylation Studies

The compound serves as a glycosyl donor in synthetic oligosaccharide chemistry. Its azide functional group allows for click chemistry applications, facilitating the formation of glycosidic bonds under mild conditions. This property is particularly useful in the synthesis of glycoproteins and glycolipids, which are essential for studying cell signaling and interactions.

1.2 Antibody Production

Due to its ability to modify proteins through glycosylation, this compound is utilized in the development of monoclonal antibodies. The introduction of specific sugar moieties can enhance the stability and efficacy of therapeutic antibodies, making them more effective in clinical applications.

Drug Development

2.1 Antiviral Agents

Research has indicated that compounds with azide functionalities can exhibit antiviral properties. (5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate has been investigated for its potential as a precursor in the synthesis of antiviral drugs targeting viral glycoproteins.

2.2 Cancer Therapeutics

The compound's ability to selectively target cancer cells through modified glycosylation patterns has made it a candidate for developing targeted cancer therapies. By attaching this compound to drug delivery systems, researchers aim to enhance the specificity and reduce side effects of chemotherapeutic agents.

Synthetic Chemistry

3.1 Click Chemistry

The azide group in this compound makes it an ideal candidate for click chemistry reactions, particularly with alkynes to form triazoles. This reaction is highly selective and efficient, allowing for the rapid assembly of complex molecules from simple precursors.

3.2 Polymer Chemistry

In polymer science, this compound can be used as a building block for synthesizing functionalized polymers. These polymers can find applications in drug delivery systems and biomaterials.

-

Glycoprotein Synthesis

- A study demonstrated the use of this compound as a glycosyl donor in synthesizing complex glycoproteins that mimic natural structures found on cell surfaces. This approach facilitated better understanding of cell-cell interactions in immune responses.

-

Antiviral Drug Development

- Researchers synthesized a series of antiviral agents using this compound as a key intermediate. The resulting compounds showed promising activity against viral infections in vitro.

-

Targeted Drug Delivery Systems

- In a recent project, this compound was incorporated into nanoparticles designed for targeted delivery of chemotherapeutics to cancer cells. The modified nanoparticles exhibited enhanced uptake by tumor cells compared to non-modified counterparts.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is part of a broader family of acetylated glucosamine derivatives, where variations at the 6-position significantly influence physicochemical properties, reactivity, and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Functional Group Analysis

Azido vs. Alkyloxy Groups (Octyl, Dodecyl)

- Azido Group : The azido substituent enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), making the compound valuable for labeling biomolecules .

- Octyl/Dodecyl Groups : These long-chain alkyl groups enhance lipophilicity, improving cell membrane permeability. For example, the dodecyl derivative (CAS 211567-22-5) is used to measure intracellular enzyme activity due to its ability to penetrate lipid bilayers .

Azido vs. Chloro

- The chloro derivative (CAS 11100622) acts as a glycosyl donor in oligosaccharide synthesis, where the chloride serves as a leaving group during glycosylation . In contrast, the azido group is non-leaving but participates in conjugation reactions.

Azido vs. Aryloxy Groups (2-Naphthyl, 2-Formylphenyl)

- Aryloxy derivatives (e.g., 2-naphthyl, CAS 131531-80-1) are used as chromogenic substrates for neuraminidases due to their UV/Vis activity. The azido variant lacks this property but offers orthogonal reactivity .

Azido vs. Ethylsulfanyl

Physicochemical Properties

- Solubility : Azido and chloro derivatives are more polar than alkyl/aryl variants. The octyl and dodecyl compounds exhibit logP values >3, favoring organic solvents .

- Stability : Acetylated derivatives generally resist hydrolysis, but the azido group may decompose under UV light or reducing conditions .

Métodos De Preparación

Hydrazinolysis of Ethyl Acetate

The synthesis begins with the hydrazinolysis of ethyl acetate (C₄H₈O₂) using hydrazine hydrate (NH₂NH₂·H₂O) under reflux conditions. This exothermic reaction produces acethydrazide (C₂H₆N₂O) and ethanol as a byproduct. Critical parameters include:

-

Molar ratio : Ethyl acetate is used in 1.2 equivalents relative to hydrazine hydrate to ensure complete conversion.

-

Temperature : Reflux (≈78°C) for 8 hours.

-

Workup : Ethanol is added post-reaction to azeotropically remove residual water and unreacted ethyl acetate, yielding acethydrazide in 98% purity.

This step’s efficiency is attributed to the simplicity of the reaction setup and the avoidance of costly catalysts.

Cyclization with Triphosgene

Acethydrazide undergoes cyclization with triphosgene (C₃Cl₆O₃) in dichloromethane (DCM) to form the triazine intermediate. The substitution of phosgene with triphosgene enhances safety by reducing toxicity and equipment requirements.

-

Solvent : Dichloromethane facilitates rapid mixing and temperature control.

-

Conditions : Heating at 40–50°C for 4 hours.

The use of triphosgene eliminates the need for specialized pressure-resistant reactors, making this step industrially viable.

Alkylation with Chloroacetone

The triazine intermediate is alkylated with chloroacetone (C₃H₅ClO) in the presence of sodium methoxide (NaOCH₃) as a base. This step introduces the methyl group critical for subsequent ring expansion.

-

Solvent : Methanol ensures solubility of both reactants.

-

Temperature : 60°C for 6 hours.

-

Workup : Filtration and recrystallization from ethanol yield the alkylated product in 75% purity.

The self-prepared sodium methoxide reduces costs compared to commercial bases, while methanol’s polarity drives the reaction to completion.

Ring-Opening and Extension with Hydrazine Hydrate

The final step involves treating the alkylated compound with hydrazine hydrate to induce ring-opening and extension, forming the target oxane structure.

-

Solvent : Ethanol at 90°C for 12 hours.

-

Optimization : Elevated temperatures prevent byproduct formation, achieving 80% yield.

This step’s success hinges on precise temperature control to avoid decomposition of the azido group.

Reaction Optimization and Scalability

Byproduct Mitigation

-

Azeotropic distillation : Removes water and residual solvents, minimizing hydrolysis side reactions.

-

Temperature gradients : Maintaining 90°C during ring-opening prevents azide degradation.

Data Tables

Table 1: Summary of Synthetic Steps

| Step | Reaction Type | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | Hydrazinolysis | NH₂NH₂·H₂O | Ethanol | 78°C | 98 |

| 2 | Cyclization | Triphosgene | DCM | 50°C | 90 |

| 3 | Alkylation | Chloroacetone, NaOCH₃ | Methanol | 60°C | 75 |

| 4 | Ring-Opening | NH₂NH₂·H₂O | Ethanol | 90°C | 80 |

Table 2: Comparative Advantages of the Patented Method

Critical Analysis of Methodological Innovations

The patented route’s innovation lies in its holistic approach to safety and efficiency. For instance, triphosgene’s staggered addition during cyclization prevents exothermic runaway reactions, while in-situ base preparation reduces dependency on external suppliers . Furthermore, the use of ethanol as a universal solvent across multiple steps simplifies purification and waste management.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate be confirmed experimentally?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for resolving stereochemistry. Coupling constants (e.g., ) in -NMR can indicate axial/equatorial substituent orientations in the oxane ring. Nuclear Overhauser Effect (NOE) experiments further clarify spatial proximity of substituents. X-ray crystallography provides definitive proof of stereochemistry when single crystals are obtainable .

Q. What synthetic strategies are effective for introducing the azido group at the C6 position of the oxane ring?

- Methodological Answer: The azido group can be introduced via nucleophilic substitution using sodium azide (NaN) under anhydrous conditions. For example, replacing a leaving group (e.g., bromide or tosylate) at C6 with NaN in polar aprotic solvents like DMF or DMSO at 60–80°C. Reaction progress is monitored by TLC or IR spectroscopy (azide stretch at ~2100 cm) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer: Stability tests show that the compound is sensitive to light and moisture due to the azido group. Long-term storage requires desiccated, opaque containers at –20°C. Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC analysis quantify decomposition products, such as acetylated byproducts or nitriles from Staudinger reactions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the azido group in glycosylation reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during azide participation in glycosylation. Solvent effects (e.g., dichloromethane) are incorporated via the Polarizable Continuum Model (PCM). Key parameters include activation energy () and charge distribution on the anomeric carbon .

Q. How can contradictory NMR data (e.g., unexpected coupling patterns) be resolved for this compound?

- Methodological Answer: Contradictions arise from dynamic processes like ring puckering or acetyl group rotation. Variable Temperature (VT) NMR (e.g., –40°C to 60°C) slows conformational changes, simplifying splitting patterns. -DEPT-135 and HSQC experiments assign overlapping signals, while 2D NOESY identifies through-space interactions .

Q. What environmental fate studies are relevant for assessing ecological risks of this compound?

- Methodological Answer: Long-term environmental studies (e.g., OECD 307 guidelines) evaluate hydrolysis, photolysis, and biodegradation. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.